



Application Notes and Protocols: Azido-PEG4alcohol for Peptide Modification

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-alcohol is a versatile, bifunctional linker molecule widely employed in the field of bioconjugation, particularly for the modification of peptides.[1][2] Its structure comprises a terminal azide group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.[3][4] The azide moiety facilitates highly specific and efficient covalent attachment to alkyne-containing molecules via "click chemistry," a bioorthogonal reaction.[5][6] The PEG4 spacer enhances the solubility and stability of the modified peptide, reduces steric hindrance, and can decrease immunogenicity.[1][7][8] The terminal hydroxyl group offers a further point for derivatization or conjugation.[3]

This document provides detailed application notes and experimental protocols for the use of **Azido-PEG4-alcohol** in peptide modification, tailored for researchers, scientists, and professionals in drug development.

Key Applications

PEGylation of Peptides: The covalent attachment of PEG chains (PEGylation) to peptides
can significantly improve their pharmacokinetic and pharmacodynamic properties.[7][9] This
includes increased half-life, improved solubility, enhanced stability against proteolytic
degradation, and reduced immunogenicity.[7][10][11]



- Bioconjugation and Labeling: **Azido-PEG4-alcohol** is a key reagent for the site-specific labeling of peptides with a variety of molecules, including fluorescent dyes, biotin, and other reporter tags for imaging and detection purposes.[12]
- Drug Delivery and Development: In drug development, this linker is utilized in the synthesis
 of more complex biomolecular conjugates.[1][2] It is a component in the creation of AntibodyDrug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it connects
 a targeting moiety (like a peptide) to a payload (like a cytotoxic drug or an E3 ligase ligand).
 [12][13][14]
- Surface Modification: The hydrophilic nature of the PEG spacer makes Azido-PEG4-alcohol suitable for modifying surfaces to improve their biocompatibility and reduce non-specific binding.[1][5]

Chemical Properties

Property	Value	Reference
CAS Number	86770-67-4	[3][14]
Molecular Formula	C8H17N3O4	[2][14]
Molecular Weight	219.24 g/mol	[2][14]
Appearance	Colorless to pale yellow oil	[2][15]
Solubility	Soluble in water, DMSO, and other organic solvents.	[2][14]
Storage	Store at -20°C for long-term stability.	[3][13]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Modification

This protocol describes the conjugation of an alkyne-modified peptide with **Azido-PEG4-alcohol** using a copper(I) catalyst.



Materials:

- · Alkyne-modified peptide
- Azido-PEG4-alcohol
- Copper(II) sulfate pentahydrate (CuSO4·5H2O)
- · Sodium ascorbate
- Solvent (e.g., a mixture of t-BuOH/H2O or DMF)[16]
- Reaction tubes
- Purification system (e.g., HPLC)

Procedure:

- Peptide and Reagent Preparation:
 - Dissolve the alkyne-modified peptide (1.0 equivalent) and Azido-PEG4-alcohol (1.0-1.2 equivalents) in the chosen solvent system.[16]
- · Catalyst Preparation:
 - Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).[16]
 - Prepare an aqueous solution of CuSO4·5H2O (0.1 equivalents).[16]
- Reaction:
 - Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[16]
 - Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
- Purification:



- Upon completion, dilute the reaction with water and extract with an appropriate organic solvent if necessary.[16]
- Purify the final PEGylated peptide conjugate by flash column chromatography or preparative HPLC.[16]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Modification (Copper-Free)

This protocol is ideal for biological systems where the cytotoxicity of copper is a concern and utilizes a strained cyclooctyne-modified peptide.[12]

Materials:

- Cyclooctyne-modified peptide (e.g., containing DBCO or BCN)
- Azido-PEG4-alcohol
- Biocompatible buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
- · Reaction tubes
- Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

- Peptide and Reagent Preparation:
 - Dissolve the cyclooctyne-modified peptide in the biocompatible buffer.
 - Dissolve the Azido-PEG4-alcohol in a compatible solvent (e.g., DMSO) and then add it to the peptide solution.
- Reaction:
 - Mix the peptide and Azido-PEG4-alcohol solutions. The reaction typically proceeds efficiently at physiological temperatures (25-37°C) and pH.[12]



- Incubate the reaction for 2-12 hours. Monitor the reaction progress by LC-MS.
- Purification:
 - Purify the PEGylated peptide conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents or by preparative HPLC.

Quantitative Data Summary

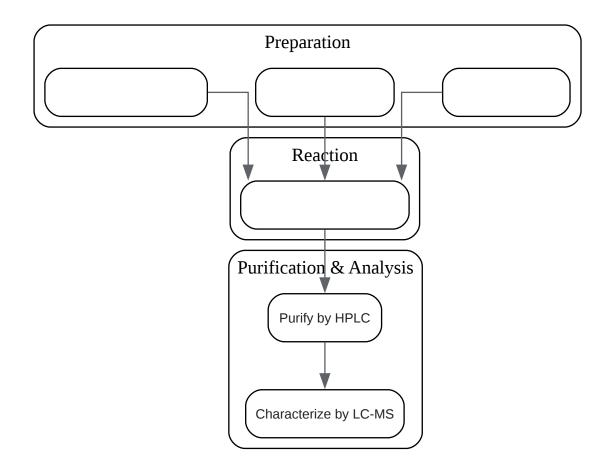
The efficiency of peptide modification can be influenced by factors such as the concentration of reactants, reaction buffer, temperature, and time. The following table provides representative data for the labeling of a generic antibody with an azide-NHS ester, which can be extrapolated to peptide labeling with appropriate adjustments.[17]

Parameter	Typical Value	Notes
Peptide Concentration	1-5 mg/mL	In an appropriate buffer (e.g., PBS, pH 7.4 for SPAAC).[17]
Molar Excess of Azido-PEG4- alcohol	1.2 to 20-fold	The optimal ratio depends on the peptide and reaction type. [16][17]
Reaction Temperature	Room Temperature (20-25°C)	Can be adjusted based on reaction kinetics.[17]
Reaction Time	1 - 12 hours	Dependent on the specific click chemistry reaction used.[12] [17]
Labeling Efficiency	> 95%	Percentage of peptide molecules labeled with at least one Azido-PEG4-alcohol.[17]
Post-Reaction Peptide Recovery	> 90%	After purification to remove excess reagents.[17]

Visualizations



Experimental Workflow for Peptide PEGylation via CuAAC

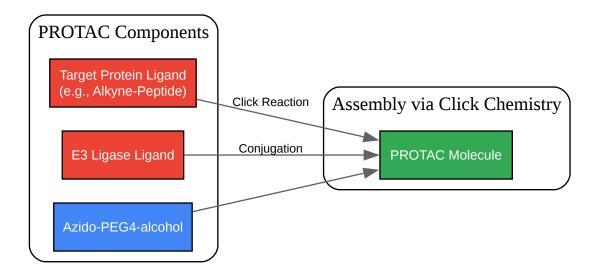


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Caption: Workflow for the CuAAC-mediated PEGylation of an alkyne-modified peptide.

Logical Relationship in PROTAC Assembly



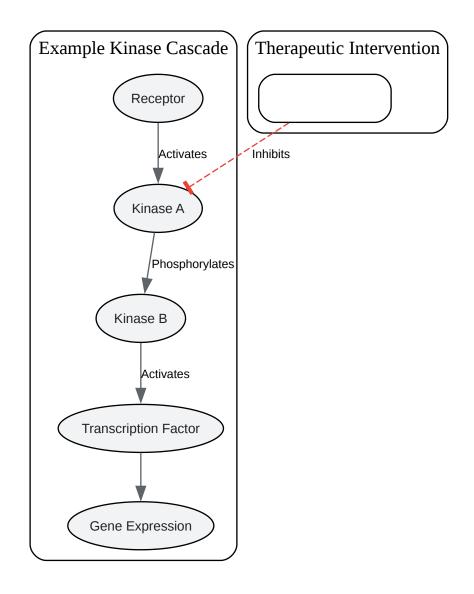


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Caption: Assembly of a PROTAC molecule using Azido-PEG4-alcohol as a linker.

Signaling Pathway Inhibition by a Modified Peptide





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Methodological & Application





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